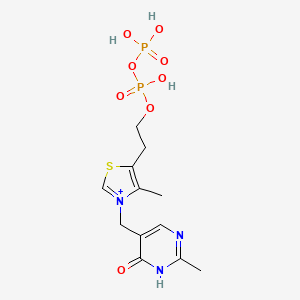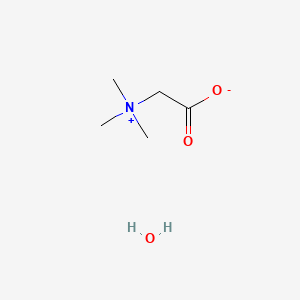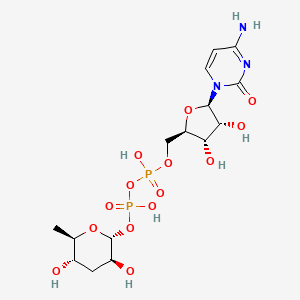![molecular formula C24H22BrN3O5 B1263409 4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 80467 is a novel fused naphthquinone imidazolium derivative known for its role as a DNA damaging agent. It selectively inhibits survivin, a protein that inhibits apoptosis and is overexpressed in many cancers. By preferentially inhibiting DNA synthesis, NSC 80467 induces DNA damage markers such as γH2AX and pKAP1 .
Vorbereitungsmethoden
The synthesis of NSC 80467 involves the fusion of naphthquinone and imidazolium structures. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
NSC 80467 undergoes several types of chemical reactions, primarily focusing on its role as a DNA damaging agent:
Oxidation: NSC 80467 can undergo oxidation reactions, leading to the formation of reactive oxygen species that contribute to DNA damage.
Reduction: The compound may also undergo reduction reactions, although these are less common.
Substitution: NSC 80467 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: The reactions typically involve standard reagents such as oxidizing agents (e.g., hydrogen peroxide) and nucleophiles (e.g., amines). The conditions often include controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various DNA adducts and damaged DNA fragments
Wissenschaftliche Forschungsanwendungen
NSC 80467 has several scientific research applications:
Chemistry: It is used as a model compound to study DNA damage and repair mechanisms.
Biology: The compound is employed in cell biology to investigate the effects of DNA damage on cell cycle progression and apoptosis.
Medicine: NSC 80467 is being explored as a potential chemotherapeutic agent due to its ability to selectively inhibit survivin and induce apoptosis in cancer cells.
Industry: While its industrial applications are limited, NSC 80467 is used in research and development settings to develop new cancer therapies .
Wirkmechanismus
NSC 80467 exerts its effects by selectively inhibiting survivin, a protein that prevents apoptosis. By inhibiting survivin, NSC 80467 promotes apoptosis in cancer cells. The compound preferentially inhibits DNA synthesis, leading to the induction of DNA damage markers such as γH2AX and pKAP1. These markers indicate the presence of DNA double-strand breaks and other forms of DNA damage. The DNA damage response is a key pathway involved in the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
NSC 80467 is similar to other DNA damaging agents, particularly YM155, another well-characterized survivin suppressant. Both compounds have a similar spectrum of activity against the NCI-60 cell line panel, suppress survivin expression, and induce a DNA damage response. NSC 80467 is unique in its specific chemical structure and its ability to preferentially inhibit DNA synthesis at lower concentrations than those required to inhibit survivin expression .
Similar Compounds
- YM155
- Chromomycin A3
- Bisantrene Hydrochloride
- Actinomycin D
Eigenschaften
Molekularformel |
C24H22BrN3O5 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]benzo[f]benzimidazol-3-ium-4,9-dione;bromide |
InChI |
InChI=1S/C24H22N3O5.BrH/c1-14(2)12-25-15(3)26(13-20(28)16-8-10-17(11-9-16)27(31)32)22-21(25)23(29)18-6-4-5-7-19(18)24(22)30;/h4-11,14H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SDVDJIZVNFVMLG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(N1CC(C)C)C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Synonyme |
NSC 80467 NSC80467 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)


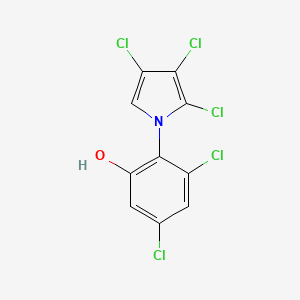
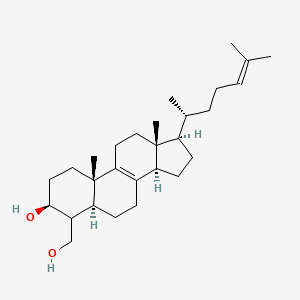
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
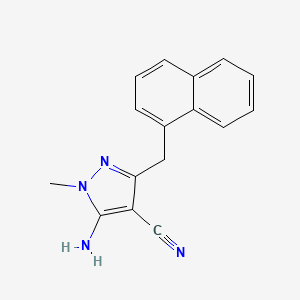
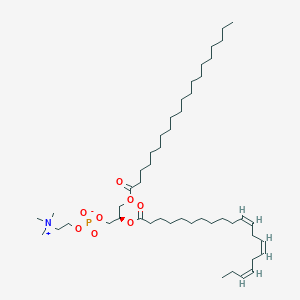
![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)
